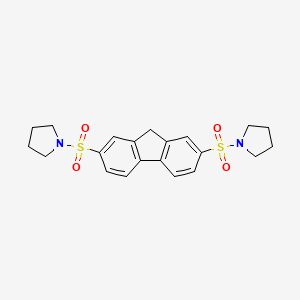
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” is a chemical compound with the molecular formula C21H22N2O5S2 . It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring. Attached to this backbone are two pyrrolidin-1-ylsulfonyl groups. Pyrrolidine is a five-membered ring with one nitrogen atom, and a sulfonyl group is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom or group.
Molecular Structure Analysis
The molecular structure of “2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” would be expected to be planar due to the aromatic nature of the fluorene backbone. The pyrrolidin-1-ylsulfonyl groups may add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” would be expected to be influenced by the presence of the sulfonyl and pyrrolidine groups. These groups could potentially increase the polarity and solubility of the compound compared to fluorene itself .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research has focused on synthesizing novel fluorene derivatives for various applications. For example, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one through Sonogashira coupling reaction has been reported, showcasing the potential of fluorene derivatives in developing complex molecular structures with specific optical properties (Podda et al., 2023).
Electronic and Optical Materials
Fluorene derivatives are pivotal in creating electronic and optical materials. For instance, fluorene-based aromatic polyamides have been synthesized, demonstrating good solubility, thermal stability, and the ability to form transparent, flexible films. These materials have potential applications in electronics and photonics due to their high glass transition temperatures and thermal stability (Hsiao et al., 1999).
Sensors and Imaging
A fluorene derivative was synthesized and characterized for its potential as a fluorescent sensor for pH or pyridinium halide, incorporating a tunable two-input/multi-output system based on a single molecule. This highlights the application of fluorene compounds in developing sophisticated chemical sensors and computing switches (Wang et al., 2005).
Biomedical Applications
Research into fluorene derivatives has also extended into biomedical applications, with studies investigating their cytotoxic effects against cancer cell lines. A fluorene compound demonstrated significant in vitro anticancer activity, suggesting its potential in developing new anticancer agents (Ishak et al., 2019).
Polymer Science
Fluorene units have been incorporated into polyimides and polyamides, yielding materials with remarkable solubility, mechanical strength, and thermal stability. These polymers are promising for advanced applications in coatings, films, and electronics, demonstrating the versatility of fluorene derivatives in material science (Yang et al., 1993).
Eigenschaften
IUPAC Name |
1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHPUMUFVKZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

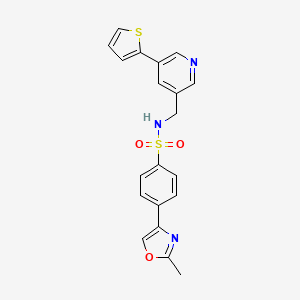

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B2534584.png)
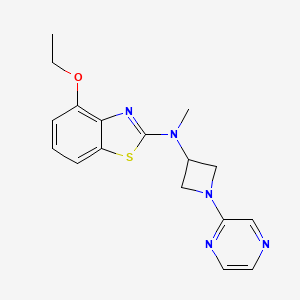
![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)
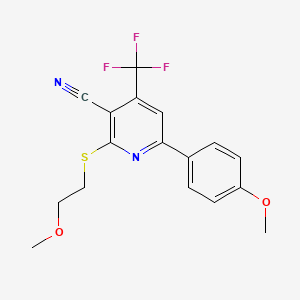

![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)
![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)
![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
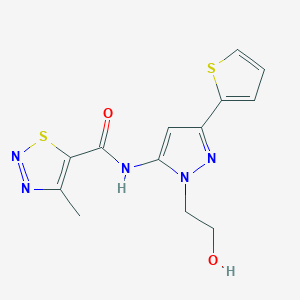
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
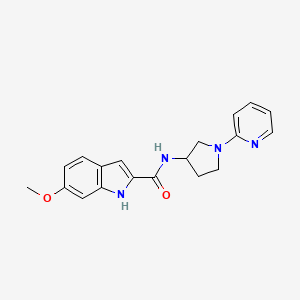
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)